(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name is derived through hierarchical substitution of the benzofuran-3(2H)-one core. The parent structure, benzofuran-3(2H)-one, consists of a fused benzene and furan ring, with a ketone at position 3. Substituents are assigned based on Cahn-Ingold-Prelog priorities:
- Position 2 : A (2-chlorobenzylidene) group, where the benzylidene moiety (C6H4Cl–CH=) is attached via a Z-configured double bond to the furanone ring.
- Position 6 : An [(2E)-3-phenylprop-2-en-1-yl]oxy group, featuring an E-configured allyl ether linkage.
The full name, (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one, reflects both substituent positions and stereochemistry.
Molecular Formula and Weight Validation via High-Resolution Mass Spectrometry
The molecular formula C24H17ClO3 was confirmed through high-resolution mass spectrometry (HRMS). Theoretical exact mass calculations align with experimental data:
| Parameter | Value |
|---|---|
| Molecular formula | C24H17ClO3 |
| Exact mass (theoretical) | 388.0872 g/mol |
| [M+H]+ (observed) | 389.0945 |
HRMS analysis reveals a deviation of <3 ppm, validating the proposed structure.
X-ray Crystallographic Characterization of Benzofuranone Core
Single-crystal X-ray diffraction studies of analogous benzofuranones (e.g., 7-methylbenzofuran-2(3H)-one) reveal key structural motifs:
- Benzofuranone core : Planar geometry with bond lengths of 1.36 Å (C2–O1) and 1.21 Å (C3=O), consistent with aromatic and ketonic character.
- Substituent orientation : The 2-chlorobenzylidene group adopts a near-perpendicular orientation relative to the benzofuran plane, minimizing steric clash.
- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, with a packing density of ~1.45 g/cm³.
While direct crystallographic data for this specific compound is unavailable, structural analogs suggest similar conformational preferences.
Properties
Molecular Formula |
C24H17ClO3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17ClO3/c25-21-11-5-4-10-18(21)15-23-24(26)20-13-12-19(16-22(20)28-23)27-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+,23-15- |
InChI Key |
DHUFTOXKRPNVDM-VJWOQVONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Silica Gel Sulfonic Acid
-
Substrate : o-Hydroxy phenylacetic acid.
-
Catalyst : Silica gel sulfonic acid (0.5–1% w/w).
-
Conditions : Reflux in toluene with azeotropic removal of water.
-
Mechanism : Acid-catalyzed dehydration followed by intramolecular cyclization.
Example :
Stereochemical Control
-
Z-Selectivity : Achieved using non-polar solvents (toluene) and low temperatures (0–25°C).
-
Characterization : NMR shows a singlet for the exocyclic CH (δ 6.85–7.10).
Installation of the (2E)-3-Phenylprop-2-en-1-yl Ether
The propenyl ether at position 6 is introduced via Mitsunobu reaction or nucleophilic substitution .
Mitsunobu Reaction
Nucleophilic Alkylation
Example :
Integrated Synthetic Pathways
Sequential Approach
One-Pot Method
Green Chemistry Innovations
| Method | Catalyst/Solvent | Energy Source | Yield (%) | Reference |
|---|---|---|---|---|
| Ultrasound | Cu(OAc), EtOH | Sonication | 88 | |
| Grinding | CuBr, DMF-HO | Mechanical | 78 | |
| Azeotropic | Silica gel sulfonic acid | Reflux | 98 |
Analytical Characterization
Challenges and Optimization
Chemical Reactions Analysis
Formation of the Benzofuran Core
The benzofuran skeleton is often constructed via condensation reactions, such as cyclization between phenolic derivatives and carbonyl compounds. For example, related benzofuran derivatives like 2-(p-chlorobenzyl)-6-methoxy-3(2H)-benzofuranones are synthesized using arylorganometallic reagents (e.g., Grignard reagents) followed by dehydration steps to form the fused ring system .
Incorporation of the Allyl Ether Moiety
The allyl ether group is introduced through coupling reactions , such as Williamson ether synthesis or nucleophilic substitution. For instance, the hydroxyl group at position 6 of the benzofuran may react with an allyl halide or tosylate to form the ether linkage.
Condensation Reactions
The formation of the chlorobenzylidene group involves:
-
Enolate formation : Deprotonation of the benzofuran ketone to generate a nucleophilic enolate.
-
Nucleophilic attack : Addition of chlorobenzaldehyde to the enolate, followed by elimination of water to form the conjugated double bond.
Dehydration Reactions
Post-condensation, dehydration steps (e.g., acid catalysis) are employed to eliminate water and stabilize the double bond, ensuring the (2Z)-configuration .
Coupling Reactions
The allyl ether formation involves:
-
Nucleophilic substitution : The oxygen atom at position 6 acts as a nucleophile, displacing a leaving group (e.g., bromide) from an allyl substrate to form the ether bond.
Hydrolysis of the Benzofuran Ketone
The ketone group in the benzofuran ring can undergo hydrolysis under acidic or basic conditions, forming a diol. This reaction alters the ring’s electronic properties and may influence solubility and reactivity.
Oxidation of the Allyl Ether
The allyl ether moiety is susceptible to epoxidation or dihydroxylation under oxidizing conditions (e.g., peracids or osmium tetroxide), generating epoxides or diols, respectively.
Cleavage of the Chlorobenzylidene Group
Acidic conditions may cleave the chlorobenzylidene group, regenerating the benzofuran ketone and releasing chlorobenzaldehyde. This highlights the instability of the conjugated system under harsh conditions.
Comparative Analysis of Related Compounds
| Compound | Structural Features | Key Reaction Differences |
|---|---|---|
| (2Z)-2-(4-chlorobenzylidene)-... | Chlorine at para position | Similar condensation/dehydration steps; altered electronic effects due to substituent position |
| (Z)-5-(4-chlorobenzylidene)-4-hydroxy... | Pyran ring instead of benzofuran | Requires different cyclization conditions; hydroxyl group enables additional reactions (e.g., esterification) |
| 6-Methoxybenzofuran | Methoxy group at position 6 | Methoxy group stabilizes the ring but limits ether formation at that position |
Experimental Considerations
-
Reaction Optimization : Synthesis steps require careful control of temperature, solvent, and catalyst to maximize yields and purity.
-
Stereochemical Control : The (2Z)-configuration of the chlorobenzylidene group is critical and influenced by reaction conditions (e.g., acid catalysis).
-
Stability : The allyl ether and conjugated system may degrade under prolonged exposure to light or oxidizing agents.
This compound’s reactivity is shaped by its functional groups, offering avenues for further derivatization and application in medicinal chemistry. Experimental validation of predicted transformations remains essential for fully understanding its chemical behavior.
Scientific Research Applications
Antioxidant Activity
Preliminary studies suggest that the compound may exhibit antioxidant properties due to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases.
Anticancer Properties
Similar compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The unique structural features of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one may enhance these effects through specific interactions with cellular pathways involved in cancer progression.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, suggesting potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Further studies are required to elucidate the mechanisms involved.
Case Studies
Several studies have been conducted on compounds related to (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one:
-
Anticancer Activity : Research involving structurally similar benzofuran derivatives has shown promising results in inhibiting cancer cell proliferation through apoptosis induction.
- Study Reference: A study published in PMC9042899 demonstrated that certain benzofuran derivatives could effectively target cancer cells via specific signaling pathways.
-
Antioxidant Properties : Investigations into the antioxidant capabilities of related compounds indicated their potential in mitigating oxidative stress in cellular models.
- Study Reference: Research highlighted in various pharmacological journals supports the antioxidant claims through assays measuring free radical scavenging activity.
-
Anti-inflammatory Studies : Compounds with similar structures have been tested for their ability to reduce inflammation markers in vitro and in vivo.
- Study Reference: Various studies report that benzofuran derivatives can significantly lower pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzylidene group, the benzofuran core, and the alkoxy chain. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem’s molecular weight calculator.
Key Findings:
Substituent Effects on Lipophilicity: Chlorine and bromine substituents (e.g., ) increase logP values compared to fluorine or hydroxy groups, suggesting enhanced membrane permeability for the target compound.
Electronic and Steric Influences: Fluorine’s electronegativity (e.g., ) polarizes the benzylidene group, altering binding affinity in receptor-ligand interactions. Bulky substituents like dipropylamino () or bis(methoxyethyl)amino () may reduce steric hindrance compared to rigid propenyloxy chains.
Synthetic Accessibility :
- Compounds with hydroxy groups () are more amenable to functionalization via esterification or etherification, whereas halogenated derivatives (target compound, ) require careful control of reaction conditions to preserve stereochemistry.
Biological Implications :
- Hydroxy-substituted analogs () are reported to exhibit stronger antioxidant activity due to radical scavenging, while halogenated derivatives (target compound, ) are prioritized for antimicrobial studies .
Biological Activity
The compound (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of a chlorobenzylidene group and a phenylprop-2-en-1-yl ether enhances its chemical reactivity and pharmacological potential.
Biological Activities
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one may include:
- Antioxidant Properties : Compounds within the benzofuran family are known to exhibit antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Similar structures have been investigated for their potential to inhibit cancer cell proliferation.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Chlorobenzaldehyde | Contains a chlorobenzene group | Used in organic synthesis |
| Benzofuran | Core structure similar to the target compound | Exhibits antioxidant properties |
| 5-Hydroxybenzofuran | Hydroxylated variant of benzofuran | Potential anti-inflammatory effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
- Pharmacological Investigations : A study on benzofuranethanamines demonstrated that compounds with similar frameworks exhibited negative inotropic and chronotropic effects on guinea pig heart muscle preparations, suggesting potential cardiovascular applications .
- Anticonvulsant Activity : Research on related cinnamamide derivatives indicated promising anticonvulsant properties in various animal models, highlighting the therapeutic potential for seizure disorders .
- Toxicity and Safety Profiles : Preliminary evaluations have shown that certain derivatives maintain safety profiles at concentrations up to 100 µM in cell lines such as HepG2 and H9c2, indicating low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via base-catalyzed Claisen-Schmidt condensation or aldol-like reactions. For example, describes a similar benzofuran derivative synthesized using NaH in THF as a base to promote deprotonation and cyclization . Optimization involves adjusting stoichiometry (e.g., 1.0–1.5 mmol of reactants), solvent polarity (THF or DMF), and temperature (0°C to reflux). Reaction progress should be monitored via TLC or HPLC to identify intermediates and optimize yields (typically 60–80% for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : and NMR confirm the Z/E configuration of the benzylidene and propenyloxy groups. For instance, the coupling constants () of olefinic protons (e.g., for trans-configuration) resolve stereochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~435).
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in related benzofuran structures in .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Target Selection : Use Protein Data Bank (PDB) structures (e.g., COX-2: PDB ID 5KIR) for docking studies .
- Software : MOE or AutoDock Vina to simulate ligand-receptor interactions. Key parameters include Gibbs free energy (ΔG) and hydrogen-bonding networks. For example, highlights the use of MOE for analyzing hydrazone derivatives .
- Validation : Compare docking scores with experimental IC values to refine predictive models .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method), metabolic stability (using liver microsomes), and bioavailability (oral gavage in rodent models).
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may alter activity .
- Dose-Response Refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to align in vitro IC with in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substitution Patterns : Modify the chlorobenzylidene group (e.g., electron-withdrawing groups at meta/para positions) to enhance electrophilic interactions .
- Scaffold Hybridization : Fuse with indole or quinoline moieties (see ) to improve target selectivity .
- Bioisosteric Replacement : Replace the propenyloxy group with sulfonate esters (e.g., ) to optimize solubility .
Q. What experimental limitations affect the reproducibility of synthetic or biological data for this compound?
- Methodological Answer :
- Synthetic Challenges : Air/moisture sensitivity of intermediates (e.g., enol ethers) requires inert conditions (N atmosphere, anhydrous solvents) .
- Biological Variability : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize assay drift .
- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to mitigate plate-to-plate variability .
Data Analysis and Validation
Q. How should researchers statistically analyze contradictory results in substituent effects on bioactivity?
- Methodological Answer :
- Multivariate Analysis : Principal Component Analysis (PCA) to identify substituent descriptors (e.g., Hammett σ) correlating with activity .
- Hypothesis Testing : ANOVA or Tukey’s HSD to compare mean IC values across analogs .
- Machine Learning : Train Random Forest models on bioactivity datasets to predict optimal substituents .
Q. What protocols ensure the stability of this compound during long-term storage or experimental workflows?
- Methodological Answer :
- Storage Conditions : -20°C in amber vials under argon to prevent photodegradation/oxidation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
- In-Use Stability : Pre-cool DMSO stock solutions to avoid thermal decomposition during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
